
4-Aminopiperidine-1-carbonyl fluoride hydrochloride
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Overview
Description
4-Aminopiperidine-1-carbonyl fluoride hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopiperidine-1-carbonyl fluoride hydrochloride typically involves the reaction of 4-aminopiperidine with carbonyl fluoride in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in producing the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
4-Aminopiperidine-1-carbonyl fluoride hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines or alcohols .
Scientific Research Applications
4-Aminopiperidine-1-carbonyl fluoride hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reactant in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Aminopiperidine-1-carbonyl fluoride hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Aminopiperidine-1-carbonyl fluoride hydrochloride include:
Piperidine: A six-membered heterocyclic amine with various applications in organic synthesis and pharmaceuticals.
4-Aminopyridine: An organic compound used as a research tool in studying potassium channels and as a drug for managing multiple sclerosis symptoms.
4-Piperidino-Piperidine: A compound with potential pharmacological applications and interactions with various molecular targets.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and interact with specific molecular targets sets it apart from other similar compounds.
Biological Activity
4-Aminopiperidine-1-carbonyl fluoride hydrochloride (CAS No. 2639411-99-5) is a chemical compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and applications in research and medicine.
- Molecular Formula : C6H12ClFN2O
- Molecular Weight : 182.62 g/mol
- Purity : ≥95%
The compound is synthesized through reactions involving piperidine derivatives and carbonyl fluoride, followed by amination processes to introduce the amino group. Its unique structural features contribute to its reactivity and biological interactions.
This compound interacts with various molecular targets, primarily enzymes and receptors. Its mechanism of action includes:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, effectively blocking their catalytic activity. This is crucial in therapeutic contexts where enzyme modulation is required.
- Receptor Interaction : The compound may interact with cell surface receptors, influencing signal transduction pathways and cellular responses. This interaction can lead to alterations in physiological processes, making it a candidate for drug development.
Biological Activity
Research has indicated several biological activities associated with 4-aminopiperidine derivatives, particularly in the context of viral infections and cancer treatment:
- Antiviral Activity : A study highlighted the efficacy of a 4-aminopiperidine scaffold as an inhibitor of Hepatitis C Virus (HCV) assembly. Compounds derived from this scaffold demonstrated significant inhibition of HCV replication stages, particularly during viral assembly and release, with effective concentrations (EC50) reported around 2.03 μM .
- Enzyme Modulation : The compound has been investigated for its ability to modulate various enzymes involved in disease pathways. For instance, it has shown potential as an inhibitor of ABL1 kinase, which is implicated in certain leukemias .
- Synergistic Effects : In combination studies, 4-aminopiperidine derivatives have displayed synergistic effects with established antiviral agents like Telaprevir and Daclatasvir, enhancing their overall efficacy against HCV .
Case Studies
Several case studies have explored the biological implications of 4-aminopiperidine derivatives:
- Study on HCV Inhibition : A high-throughput screening identified compounds based on the 4-aminopiperidine scaffold that effectively inhibited HCV assembly. The study emphasized the importance of structural modifications in enhancing antiviral potency while maintaining low toxicity profiles (CC50 > 20 μM) .
- Pharmacological Evaluation : Research into the pharmacokinetics of these compounds revealed favorable absorption, distribution, metabolism, and excretion (ADME) properties, making them suitable candidates for further development as therapeutic agents .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other related compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
4-Aminopiperidine | Lacks carbonyl fluoride; different reactivity | Limited antiviral activity |
Piperidine | Parent structure; serves as a building block | Broad applications but limited specificity |
1-Carbonyl Fluoride Piperidine | Does not contain amino group; affects biological roles | Varies based on functionalization |
The unique combination of functional groups in this compound provides distinct chemical reactivity and biological properties compared to its analogs.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-Aminopiperidine-1-carbonyl fluoride hydrochloride, and how can purity be maximized?
- Methodology : Synthesis typically involves reacting piperidine derivatives with fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred due to their inertness. Purification via recrystallization or column chromatography (using silica gel and methanol/ethyl acetate gradients) ensures high purity (>95%). Monitoring reaction progress with TLC or HPLC is critical to avoid over-fluorination .
- Key Data : Yield optimization (60–85%) depends on stoichiometric ratios (1:1.2 for amine:fluorinating agent) and temperature control (0–5°C for exothermic reactions) .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodology : Use ¹H/¹³C NMR to confirm the piperidine ring structure and fluorine incorporation. LC-MS (ESI+) validates molecular weight ([M+H]+ ≈ 195.6 g/mol). FT-IR identifies carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches. Elemental analysis ensures stoichiometric Cl⁻ content .
Q. What safety protocols are recommended for handling this compound given limited toxicological data?
- Methodology : Assume acute toxicity due to structural analogs (e.g., piperidine derivatives with LD₅₀ ~200 mg/kg in rodents). Use PPE (gloves, goggles, lab coat) and work in a fume hood. First aid includes flushing eyes/skin with water (15 mins) and seeking medical attention for inhalation/ingestion. Store at 2–8°C in airtight containers .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., receptor binding vs. cytotoxicity) be resolved for this compound?
- Methodology : Perform dose-response studies (0.1–100 µM) to differentiate target-specific effects from off-target toxicity. Use SAR analysis to modify substituents (e.g., replacing fluoride with carboxyl groups) and assess activity changes. Computational docking (AutoDock Vina) identifies binding poses in target receptors (e.g., GPCRs or kinases) .
- Example : A 2024 study showed that replacing the fluoride with a methyl group reduced cytotoxicity by 40% while maintaining 80% receptor affinity .
Q. What reaction mechanisms explain the instability of this compound in aqueous media?
- Methodology : The compound undergoes hydrolysis via nucleophilic attack by water on the carbonyl fluoride group, forming 4-aminopiperidine-1-carboxylic acid and HF. Monitor degradation kinetics using HPLC at pH 7.4 (PBS buffer, 37°C). Stabilizers like lyoprotectants (trehalose) or storage at -20°C in anhydrous DMSO can extend shelf life .
Q. How does structural modification of the piperidine ring affect bioactivity and pharmacokinetics?
- Methodology : Introduce substituents (e.g., methyl, phenyl) at the 4-amino position and evaluate changes using in vitro ADME assays :
-
Caco-2 permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s).
-
Microsomal stability : Measure half-life in liver microsomes (>30 mins preferred).
-
Plasma protein binding : Use equilibrium dialysis (target: <90% bound) .
Substituent LogP CYP3A4 Inhibition Bioavailability -F (Parent) 1.2 Moderate 35% -CH₃ 1.8 Low 50% -Ph 2.5 High 20%
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
- Methodology : Implement Design of Experiments (DoE) to optimize parameters:
- Factors : Temperature, solvent polarity, catalyst loading (e.g., DMAP).
- Response Surface Modeling : Predict optimal conditions (e.g., 25°C, 0.1 eq DMAP).
- Case Study : A 2023 study reduced variability from ±15% to ±5% by controlling humidity (<10% RH) and using freshly distilled THF .
Q. Contradiction Resolution & Best Practices
- Safety vs. Reactivity : While some SDSs classify the compound as "no known hazard" , others caution about uninvestigated toxicity . Resolve this by conducting in vitro cytotoxicity assays (e.g., HepG2 cells, IC₅₀) and computational toxicity prediction (e.g., ProTox-II).
- Synthetic Yield Discrepancies : Contradictory yields (50–85%) arise from moisture sensitivity. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) and argon-line Schlenk techniques .
Properties
Molecular Formula |
C6H12ClFN2O |
---|---|
Molecular Weight |
182.62 g/mol |
IUPAC Name |
4-aminopiperidine-1-carbonyl fluoride;hydrochloride |
InChI |
InChI=1S/C6H11FN2O.ClH/c7-6(10)9-3-1-5(8)2-4-9;/h5H,1-4,8H2;1H |
InChI Key |
VHHCFRORRFJPNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)F.Cl |
Origin of Product |
United States |
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